molecular formula C26H41N3O9S B12339871 Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

Cat. No.: B12339871
M. Wt: 571.7 g/mol
InChI Key: TWUOYHIJSWLMMB-CQYMSPLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- involves multiple steps. The starting materials typically include cyclohexylamine, piperidine, and acetylated glucose derivatives. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted glucopyranosyl compounds.

Scientific Research Applications

Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiourea group can form strong hydrogen bonds with biological molecules, influencing their activity. The piperidinyl and glucopyranosyl moieties enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • **Thiourea, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
  • **Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

Uniqueness

Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- is unique due to its specific stereochemistry and the presence of both piperidinyl and glucopyranosyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H41N3O9S

Molecular Weight

571.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-piperidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C26H41N3O9S/c1-15(30)34-14-21-22(35-16(2)31)23(36-17(3)32)24(37-18(4)33)25(38-21)28-26(39)27-19-10-6-7-11-20(19)29-12-8-5-9-13-29/h19-25H,5-14H2,1-4H3,(H2,27,28,39)/t19-,20-,21+,22+,23-,24+,25+/m0/s1

InChI Key

TWUOYHIJSWLMMB-CQYMSPLPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H]2CCCC[C@@H]2N3CCCCC3)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCCC3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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